molecular formula C7H15NO2 B1209776 Actinine CAS No. 407-64-7

Actinine

Cat. No. B1209776
CAS RN: 407-64-7
M. Wt: 145.20 g/mol
InChI Key: JHPNVNIEXXLNTR-UHFFFAOYSA-N
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Mechanism of Action

4-Trimethylammoniobutanoate exerts its effects primarily through its role as a precursor in the biosynthesis of L-carnitine. The enzyme gamma-butyrobetaine hydroxylase catalyzes the conversion of 4-trimethylammoniobutanoate to L-carnitine. L-carnitine is essential for the transport of fatty acids across the mitochondrial membrane, facilitating their oxidation and energy production .

Biochemical Analysis

Biochemical Properties

Actinine interacts with several biomolecules, including actin filaments, lipids, and other proteins. It has an actin-binding site at each end, allowing it to crosslink actin filaments. This interaction is vital for the formation of actin filament bundles, which are necessary for various cellular functions such as cell locomotion and adhesion . This compound also interacts with lipids, specifically free fatty acids and glycerides, which suggests a role in membrane dynamics .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the regulation of cell adhesion, spreading, and migration. This compound’s ability to bind actin filaments and crosslink them is crucial for maintaining the structural integrity of cells and facilitating cell movement . Additionally, this compound has been shown to interact with transcription factors and chromatin remodeling proteins in the nucleus, thereby influencing gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to actin filaments and crosslink them. This interaction is mediated by the actin-binding sites at each end of the this compound molecule. This compound also interacts with lipids, which may influence its localization and function within the cell . In the nucleus, this compound interacts with transcription factors and chromatin remodeling proteins, which can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in cell morphology and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cell adhesion and migration, while at high doses, it can lead to cytotoxic effects and cell death. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to actin filament dynamics and lipid metabolism. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . This compound’s role in actin filament dynamics is particularly important for processes such as cell division and migration.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It is localized in various cellular compartments, including the cytoplasm and nucleus . This compound’s distribution is influenced by its interactions with lipids and other biomolecules, which can affect its localization and accumulation within cells.

Subcellular Localization

This compound is localized in several subcellular compartments, including the cytoplasm, nucleus, and cell membrane. Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to different compartments . In the nucleus, this compound interacts with transcription factors and chromatin remodeling proteins, influencing gene expression and cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Trimethylammoniobutanoate can be synthesized through several methods. One common synthetic route involves the methylation of gamma-aminobutyric acid using methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

C4H9NO2+3CH3I+NaOHC7H15NO2+3NaI+H2O\text{C}_4\text{H}_9\text{NO}_2 + 3\text{CH}_3\text{I} + \text{NaOH} \rightarrow \text{C}_7\text{H}_{15}\text{NO}_2 + 3\text{NaI} + \text{H}_2\text{O} C4​H9​NO2​+3CH3​I+NaOH→C7​H15​NO2​+3NaI+H2​O

Industrial Production Methods

In industrial settings, the production of 4-trimethylammoniobutanoate often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Trimethylammoniobutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carnitine, an essential nutrient involved in fatty acid metabolism.

    Reduction: Reduction reactions can convert it back to gamma-aminobutyric acid.

    Substitution: It can undergo nucleophilic substitution reactions, where the trimethylammonium group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products

Comparison with Similar Compounds

Similar Compounds

    Carnitine: A direct derivative of 4-trimethylammoniobutanoate, essential for fatty acid metabolism.

    Gamma-aminobutyric acid: The parent compound from which 4-trimethylammoniobutanoate is derived.

    Betaine: Another amino-acid betaine with similar properties but different biological roles.

Uniqueness

4-Trimethylammoniobutanoate is unique due to its dual role as a zwitterion and a precursor in the biosynthesis of L-carnitine. Its ability to participate in various chemical reactions and its significance in metabolic pathways distinguish it from other similar compounds .

properties

IUPAC Name

4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-8(2,3)6-4-5-7(9)10/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPNVNIEXXLNTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00961102
Record name 4-Butyrobetaine
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Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Trimethylammoniobutanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001161
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

407-64-7
Record name γ-Butyrobetaine
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Record name gamma-Butyrobetaine
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Record name 4-Butyrobetaine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butanaminium, 4-hydroxy-N,N,N-trimethyl-4-oxo-, inner salt
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Record name GAMMA BUTYROBETAINE
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Record name 4-Trimethylammoniobutanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

159 kg (0.92 kmol) of crude gamma-chlorobutyric acid ethyl ester (content 88 percent) and 107 kg (2.3 kmol) of ethanol were placed in a pressure agitator. Then 57 kg (0.96 kmol) of trimethylamine was added in 15 to 30 minutes. The temperature in this case rose to 30° to 50° C. Then heating to 130° C. was performed. The pressure in this case rose to 5 to 7 bars and then dropped back to about 4 bars. After a stable pressure was reached, it was cooled to 20° C. and the remaining triethylamine was removed. The reaction solution was adjusted to a pH greater than 11 with 138 kg of aqueous NaOH (30 percent). Then it was kept at 60° C. for 1 hour and the pH was optionally readjusted. Then it was cooled to 20° C. and the precipitated NaCl was filtered off. After removal by distillation of the excess triethylamine and solvent, the residue was diluted with water. This solution was adjusted to pH 8, filtered and desalted by electrodialysis. The resultant solution contained 32 percent of gamma-butyrobetaine corresponding to a yield of 80 percent, relative to the gamma-chlorobutyric acid ethyl ester. The content was 99.5 percent (HPLC determination of a dehydrated specimen).
Quantity
159 kg
Type
reactant
Reaction Step One
Quantity
107 kg
Type
reactant
Reaction Step Two
Quantity
57 kg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary function of actinin within cells?

A1: Actinin is a ubiquitous actin-binding protein that plays a crucial role in crosslinking actin filaments, thereby contributing to the formation and stability of various cellular structures, particularly the cytoskeleton. [, , , ] This interaction is essential for maintaining cell shape, enabling cell motility, and facilitating processes like cell division and muscle contraction. [, , , ]

Q2: How does actinin contribute to muscle structure and function?

A2: In muscle cells, actinin is a major component of the Z-line, a structure that anchors and crosslinks actin filaments within the sarcomere, the basic contractile unit of muscle. [] This organization is essential for the transmission of force during muscle contraction. [] Specifically, α-actinin-3, encoded by the ACTN3 gene, is predominantly found in fast-twitch muscle fibers and has been linked to power and sprint performance in athletes. [, ]

Q3: Can you elaborate on the role of actinin in cell adhesion and migration?

A3: Actinin, along with other proteins like vinculin and talin, is a key component of focal adhesions, structures that link the actin cytoskeleton to the extracellular matrix (ECM). [] These adhesions provide traction points for cell migration and are essential for processes like wound healing. [] For instance, during skin wound repair, keratinocytes require actinin to form podosomes, specialized adhesion structures that facilitate their migration and the secretion of matrix-degrading enzymes like matrix metalloproteinase-9 (MMP-9). []

Q4: Are there specific examples of how actinin dysfunction can lead to disease?

A4: Yes, mutations in genes encoding actinin isoforms, like ACTN4, have been implicated in human diseases, including kidney disorders. [, ] For example, mutations in ACTN4 can disrupt the normal architecture of podocytes, specialized cells in the kidney responsible for filtration, leading to proteinuria and nephrotic syndrome. []

Q5: How is actinin studied in a research setting?

A5: Researchers employ various techniques to study actinin, including:

  • Immunofluorescence microscopy: This technique utilizes antibodies specific to actinin to visualize its localization within cells and tissues. [, ] This method helps researchers understand actinin's role in specific cellular processes and structures. []
  • Gene editing techniques (e.g., CRISPR/Cas9): These tools allow researchers to create cell lines with modified actinin expression, enabling the study of actinin's function in various cellular processes, including cell migration and invasion. []
  • Protein purification and interaction studies: These methods help identify actinin-binding partners and elucidate the molecular mechanisms underlying actinin's function. For instance, studies have shown that actinin interacts with proteins like spectrin, contributing to the capping of surface receptors in organisms like Entamoeba histolytica. []

Q6: Has the study of actinin in model organisms provided insights into its function?

A6: Absolutely. The use of model organisms like zebrafish (Danio rerio) has been instrumental in understanding the role of actinin in development and disease. For example, researchers have used zebrafish to model human kidney diseases caused by actinin mutations. [] These studies help identify potential therapeutic targets for these conditions.

Q7: Are there any known links between actinin and cancer progression?

A7: Recent research suggests a possible role for actinin in cancer progression. For instance, the loss of EFA6B, a guanine nucleotide exchange factor for Arf6 that interacts with actinin, has been linked to increased invasiveness in breast cancer cells. [] This finding suggests that EFA6B, through its interaction with actinin and its role in regulating cell contractility, may act as a tumor suppressor.

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